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Compound of Interest

Compound Name: Hordenine-d6

Cat. No.: B585007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hordenine-d6 is the deuterated form of hordenine, a naturally occurring phenethylamine

alkaloid found in various plants, most notably barley (Hordeum species). In Hordenine-d6, the

six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic

substitution makes it an invaluable tool in analytical chemistry, particularly as an internal

standard for quantitative mass spectrometry analysis of hordenine. Furthermore, the inclusion

of deuterium can alter the pharmacokinetic profile of molecules due to the kinetic isotope effect,

making deuterated compounds like Hordenine-d6 useful in metabolic and pharmacokinetic

research.[1] This guide provides an in-depth overview of the chemical properties, a plausible

synthesis protocol, and the known biological signaling pathways associated with this

compound.

Chapter 1: Chemical and Physical Properties
Hordenine-d6 is a stable, isotopically labeled compound with physical properties similar to its

non-deuterated counterpart. Its key identifiers and properties are summarized below for easy

reference.
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Property Value Reference(s)

IUPAC Name

4-[2-

[bis(trideuteriomethyl)amino]et

hyl]phenol

[2]

Synonyms

Ordenina-d6, Peyocactine-d6,

4-[2-(Dimethyl-

d6)aminoethyl]phenol

[1][3]

CAS Number 1346598-66-0 [1][3][4]

Molecular Formula C₁₀H₉D₆NO [1][3][5]

Molecular Weight 171.27 g/mol [1][2][3][5]

Exact Mass 171.153024578 Da [2]

Appearance Light Brown Solid [3]

Purity Typically >95% [5]

Storage 2-8°C, under inert gas [1][3]

SMILES

[2H]C([2H])

([2H])N(CCC1=CC=C(C=C1)O

)C([2H])([2H])[2H]

[2]

InChI

InChI=1S/C10H15NO/c1-

11(2)8-7-9-3-5-10(12)6-4-9/h3-

6,12H,7-8H2,1-2H3/i1D3,2D3

[5]

Solubility Data:

Solvent Solubility Reference(s)

DMF ≥ 25 mg/mL (145.97 mM) [1][6]

DMSO ≥ 20 mg/mL (116.77 mM) [1][6]

Ethanol ≥ 5 mg/mL (29.19 mM) [1][6]
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Chapter 2: Synthesis of Hordenine-d6
While specific commercial synthesis methods are proprietary, a robust and logical synthesis

can be devised from tyramine through reductive amination. This chemoenzymatic approach

offers a sustainable and efficient pathway under mild conditions.[7] The key step for isotopic

labeling is the use of a deuterated formaldehyde source.

Experimental Protocol: Chemoenzymatic Synthesis
This protocol is a representative method adapted from known syntheses of hordenine and

related deuterated amines.[7][8][9]

Step 1: Biocatalytic Decarboxylation of L-Tyrosine to Tyramine

Immobilization of Enzyme: Immobilize Tyrosine Decarboxylase from Lactobacillus brevis

(LbTDC) on a suitable support for use in a packed-bed reactor (PBR).

Reaction Setup: Prepare a solution of L-Tyrosine in a suitable buffer (e.g., sodium acetate,

pH 5.0).

Conversion: Pump the L-Tyrosine solution through the LbTDC-packed PBR at a controlled

flow rate and temperature (e.g., 30°C) to facilitate the conversion to tyramine.

Monitoring: Monitor the conversion of L-Tyrosine to tyramine using HPLC. The output stream

from the reactor will be a solution of tyramine.

Step 2: In-line Reductive N,N-dimethylation-d6 of Tyramine

Reagent Preparation: Prepare a solution of a suitable reducing agent, such as picoline

borane complex (pic-BH₃) or sodium triacetoxyborohydride (STAB), in an appropriate solvent

(e.g., methanol).

Flow Reaction: Directly feed the tyramine-containing effluent from Step 1 into a T-mixer.

Simultaneously, introduce the reducing agent solution and a solution of deuterated

formaldehyde (paraformaldehyde-d₂) into the T-mixer.

Reaction Coil: Pass the combined mixture through a heated reaction coil at a controlled

temperature (e.g., 40-60°C) to allow for the reductive amination to occur, forming
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Hordenine-d6. The residence time is typically short, on the order of minutes.[7]

Quenching: The reaction is quenched by the addition of an aqueous base (e.g., NaOH

solution) to neutralize the reaction mixture.

Step 3: Extraction and Purification

Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or

dichloromethane.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate the solvent under reduced pressure to yield the crude Hordenine-d6.

Purification: Purify the crude product using column chromatography on silica gel with an

appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure

Hordenine-d6.

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR,

and high-resolution mass spectrometry (HRMS).

Step 1: Biocatalysis

Step 2: Reductive Amination

L-Tyrosine Tyramine

Immobilized LbTDC
- CO2

Hordenine-d6Paraformaldehyde-d2
+ Reducing Agent

Click to download full resolution via product page

Caption: Chemoenzymatic synthesis workflow for Hordenine-d6.
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Chapter 3: Biological Activity and Signaling
Pathways
While Hordenine-d6 is primarily used as an analytical standard, its biological activity is

presumed to be identical to that of unlabeled hordenine. Hordenine interacts with several key

signaling pathways.

Adrenergic System Modulation
Hordenine acts as an indirect sympathomimetic agent. Its primary mechanism involves

stimulating the release of stored norepinephrine from nerve terminals.[10][11][12] This leads to

the activation of adrenergic receptors, resulting in physiological effects such as increased heart

rate, elevated blood pressure, and positive inotropic effects on the heart.[11][12] Some

evidence also suggests it may act as a norepinephrine reuptake inhibitor.[10]

Anti-inflammatory and Neuroprotective Pathways
Recent studies have highlighted hordenine's anti-inflammatory and neuroprotective properties,

which are primarily mediated through the inhibition of the NF-κB and MAPK signaling

pathways.[13][14]

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK

complex becomes activated, leading to the phosphorylation and subsequent degradation of

the inhibitory protein IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the

nucleus, where it initiates the transcription of pro-inflammatory genes. Hordenine has been

shown to inhibit this cascade, thereby reducing the inflammatory response.[13][15][16]
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Caption: Hordenine's inhibition of the canonical NF-κB signaling pathway.
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Dopaminergic System Interaction
Hordenine has been identified as an agonist of the Dopamine D2 receptor (DRD2).[17][18]

Unlike the endogenous ligand dopamine, hordenine appears to be a functionally selective

agonist. It activates the D2 receptor primarily through G-protein signaling pathways without

significantly recruiting β-arrestin.[19][20] This activation of the Gi/o-coupled D2 receptor leads

to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP

(cAMP). This mechanism may contribute to the mood-elevating effects associated with

hordenine-containing foods and beverages like beer.[17][19]
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Caption: Hordenine's agonistic action at the Dopamine D2 receptor.
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Chapter 4: Applications
The primary and most critical application of Hordenine-d6 is its use as an internal standard in

bioanalytical methods.

Quantitative Mass Spectrometry: In techniques like Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and has a

similar ionization efficiency but a different mass. Hordenine-d6 fits these criteria perfectly for

the quantification of hordenine in complex matrices such as plasma, urine, and plant

extracts. Its use corrects for variations in sample preparation and instrument response,

leading to highly accurate and precise measurements.

Pharmacokinetic (PK) Studies: Deuterated compounds are used in PK studies to differentiate

between an administered drug and its endogenous or pre-existing counterpart. By

administering Hordenine-d6, researchers can accurately track its absorption, distribution,

metabolism, and excretion (ADME) without interference from naturally occurring hordenine

from dietary sources.[1][6]

Conclusion
Hordenine-d6 is a vital tool for the scientific community, particularly in the fields of analytical

chemistry, pharmacology, and drug development. Its well-defined chemical properties and its

role as a stable isotope-labeled internal standard enable precise quantification of its parent

compound, hordenine. Understanding its synthesis and its interactions with key biological

signaling pathways—including the adrenergic, NF-κB, and dopaminergic systems—provides

researchers with the necessary context for its application in advanced analytical and metabolic

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. glpbio.com [glpbio.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b585007?utm_src=pdf-body
https://www.benchchem.com/product/b585007?utm_src=pdf-body
https://www.benchchem.com/product/b585007?utm_src=pdf-body
https://www.glpbio.com/hordenine-d6.html
https://www.medchemexpress.com/hordenine-d6.html
https://www.benchchem.com/product/b585007?utm_src=pdf-body
https://www.benchchem.com/product/b585007?utm_src=pdf-custom-synthesis
https://www.glpbio.com/hordenine-d6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Hordenine-d6 | C10H15NO | CID 71748771 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. pharmaffiliates.com [pharmaffiliates.com]

4. hpc-standards.com [hpc-standards.com]

5. Hordenine-d6 | CAS 1346598-66-0 | LGC Standards [lgcstandards.com]

6. medchemexpress.com [medchemexpress.com]

7. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural
product hordenine - PMC [pmc.ncbi.nlm.nih.gov]

8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

9. epj-conferences.org [epj-conferences.org]

10. Hordenine - Wikipedia [en.wikipedia.org]

11. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nlm.nih.gov]

12. madbarn.com [madbarn.com]

13. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting
NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. ukaazpublications.com [ukaazpublications.com]

15. mdpi.com [mdpi.com]

16. KEGG PATHWAY: hsa04064 [genome.jp]

17. Hordenine improves Parkinsonian-like motor deficits in mice and nematodes by
activating dopamine D2 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-
brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

19. library.fabresearch.org [library.fabresearch.org]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Technical Guide to the Chemical Properties and
Synthesis of Hordenine-d6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b585007#hordenine-d6-chemical-properties-and-
synthesis]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/71748771
http://www.pharmaffiliates.com/en/1346598-66-0-hordenine-d6-pasti046910.html
https://www.hpc-standards.com/shop/ReferenceMaterials/Stableisotopelabeledcompounds/D6Hordenine.htm
https://www.lgcstandards.com/AS/en/Hordenine-d6/p/TRC-H669602?queryID=a03fca95dc5bc1916a80e67ed8cd7d38
https://www.medchemexpress.com/hordenine-d6.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9621339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9621339/
https://pdfs.semanticscholar.org/ba7b/ec2c799f6f79874f6cfe225bcbdd901f9238.pdf?skipShowableCheck=true
https://www.epj-conferences.org/articles/epjconf/pdf/2023/12/epjconf_ecns2023_01004.pdf
https://en.wikipedia.org/wiki/Hordenine
https://pubmed.ncbi.nlm.nih.gov/8582256/
https://madbarn.com/research/pharmacological-effects-of-hordenine/
https://pubmed.ncbi.nlm.nih.gov/35349959/
https://pubmed.ncbi.nlm.nih.gov/35349959/
https://pubmed.ncbi.nlm.nih.gov/35349959/
http://www.ukaazpublications.com/publications/wp-content/uploads/2022/07/Vol11No1_12.pdf
https://www.mdpi.com/1420-3049/20/1/863
https://www.genome.jp/dbget-bin/www_bget?pathway+hsa04064
https://pubmed.ncbi.nlm.nih.gov/36883794/
https://pubmed.ncbi.nlm.nih.gov/36883794/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9202863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9202863/
https://library.fabresearch.org/viewItem.php?id=11258
https://www.researchgate.net/figure/Receptor-activation-properties-of-hordenine-In-comparison-to-dopamine-hordenine-shows_fig5_314651439
https://www.benchchem.com/product/b585007#hordenine-d6-chemical-properties-and-synthesis
https://www.benchchem.com/product/b585007#hordenine-d6-chemical-properties-and-synthesis
https://www.benchchem.com/product/b585007#hordenine-d6-chemical-properties-and-synthesis
https://www.benchchem.com/product/b585007#hordenine-d6-chemical-properties-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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